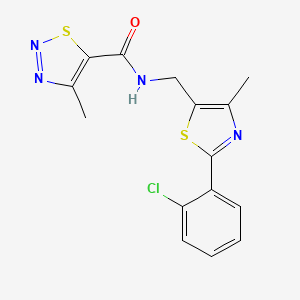

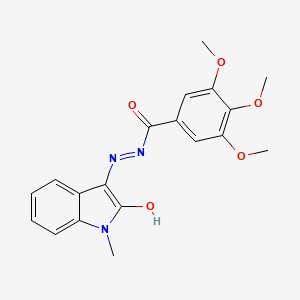

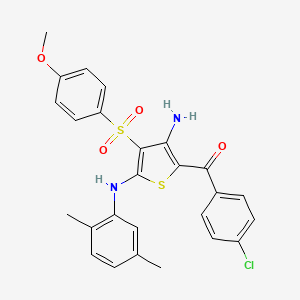

![molecular formula C26H22F2N2O3 B2462366 N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide CAS No. 313961-13-6](/img/structure/B2462366.png)

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule, likely related to the field of medicinal chemistry. It contains an isoindoline group, which is a common structural motif in many pharmaceuticals .

Synthesis Analysis

There’s a paper that discusses the synthesis of a series of new γ-aminobutyric acid (GABA) derivatives from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid . The compounds were synthesized by coupling it with various substituted amines using DCC as a coupling reagent .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The paper also discusses the anticonvulsant evaluations of all the synthesized compounds using various seizure models .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed, but specific details for this compound are not available .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has shown efforts in synthesizing compounds with similar structures to N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide, demonstrating their potential antitumor effects and excellent bioactivities. For example, compounds have been synthesized through multiple steps involving ring-closing reactions, reduction reactions, and acylation reactions, characterized by various spectroscopic methods to confirm their structure and bioactivities (H. Bin, 2015).

Antitumor and Antibacterial Applications

A particular focus has been on the antitumor and antibacterial properties of derivatives of this compound. Synthesis of related compounds has yielded molecules with promising antibacterial activities, warranting further consideration as prospective antimicrobials (Mukesh C. Patel & D. Dhameliya, 2010). Another study highlights the antipathogenic activity of new thiourea derivatives, indicating the potential for development into novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Imaging and Diagnostic Applications

Moreover, benzamide analogues containing fluorine have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), showing high tumor uptake and acceptable tumor/normal tissue ratios, which could significantly impact cancer diagnosis and treatment planning (Z. Tu et al., 2007).

Material Science Applications

In material science, derivatives have been used to synthesize new polyamides with notable solubility in various organic solvents, high glass transition temperatures, and good thermal stability, making them suitable for advanced technological applications (Debaditya Bera et al., 2012).

Neuropharmacological Research

Further exploration in neuropharmacology involved the synthesis of phthalimide derivatives showing significant antiepileptic activity, suggesting a potential pathway for developing new therapeutic agents (Azar Asadollahi et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F2N2O3/c1-17-8-11-19(12-9-17)29(24(31)18-10-13-22(27)23(28)16-18)14-4-5-15-30-25(32)20-6-2-3-7-21(20)26(30)33/h2-3,6-13,16H,4-5,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYHAUIEMUYOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

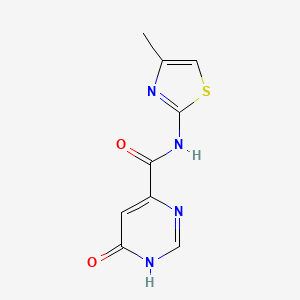

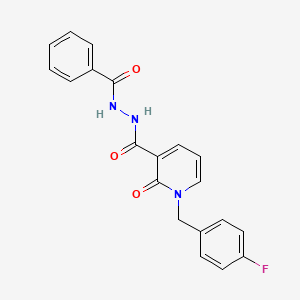

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2462283.png)

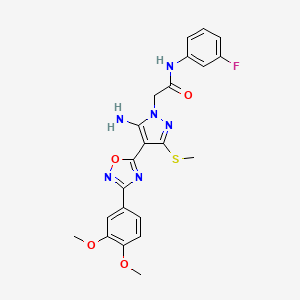

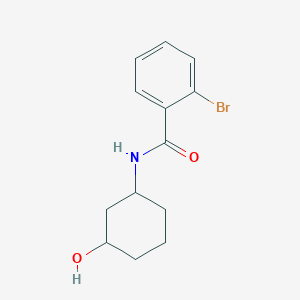

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

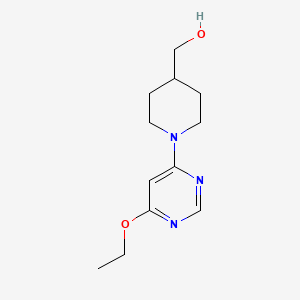

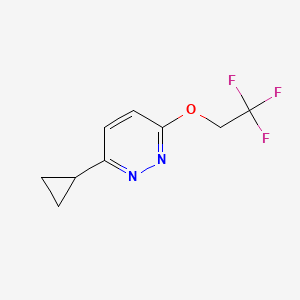

![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![Methyl 1-[2-(4-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2462303.png)